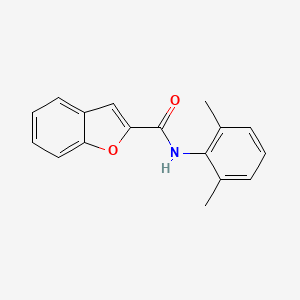
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. DMBA is a benzofuran derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用机制
DMBA is known to interact with DNA, leading to the formation of DNA adducts. These adducts can cause mutations in the DNA, leading to the development of cancer. DMBA is also known to induce the production of reactive oxygen species, which can cause oxidative damage to cells. DMBA has been shown to activate various signaling pathways, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects. It has been shown to induce the formation of tumors in various animal models. DMBA has also been shown to induce oxidative stress and inflammation in cells. DMBA has been shown to affect various signaling pathways, leading to changes in gene expression and cellular processes.
实验室实验的优点和局限性
DMBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMBA has been extensively studied, and its mechanism of action is well understood. However, DMBA also has some limitations. It is a potent carcinogen and can be hazardous to handle. DMBA can also be expensive to synthesize, limiting its use in some experiments.
未来方向
There are several future directions for research on DMBA. One direction is to study the effects of DMBA on different types of cells and tissues. Another direction is to study the effects of DMBA on different signaling pathways and cellular processes. DMBA can also be used as a tool to study the metabolism of carcinogens and the formation of DNA adducts. Further research can also be done to develop safer and more effective compounds that can be used in scientific research.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMBA has been extensively studied, and its potential use in various applications makes it an important compound for future research.
合成方法
DMBA can be synthesized through various methods, including the reaction of 2,6-dimethylphenol with phthalic anhydride and zinc chloride, followed by the reaction of the obtained intermediate with ammonia. Another method involves the reaction of 2,6-dimethylphenol with maleic anhydride and zinc chloride, followed by the reaction of the intermediate with ammonia. DMBA can also be synthesized through the reaction of 2,6-dimethylphenylhydrazine with 1-benzofuran-2-carboxylic acid.
科学研究应用
DMBA has been extensively studied for its potential use in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. DMBA has also been used as a model compound to study the metabolism of carcinogens and the formation of DNA adducts. DMBA has been used in various studies to understand its mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-13-8-3-4-9-14(13)20-15/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADOVAEOWMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



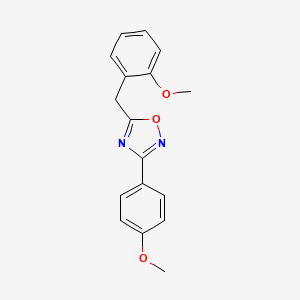
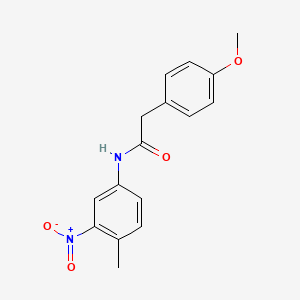

![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
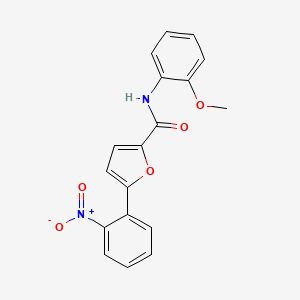
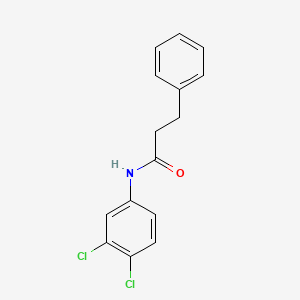
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)

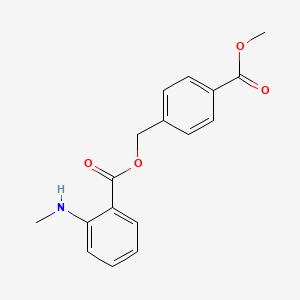
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)